molecular formula C11H13F2NO B13462894 N-(2,2-difluorobutyl)benzamide

N-(2,2-difluorobutyl)benzamide

Cat. No.: B13462894
M. Wt: 213.22 g/mol
InChI Key: GBHHESSWYFBOOH-UHFFFAOYSA-N
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Description

N-(2,2-difluorobutyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorobutyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorobutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

N-(2,2-difluorobutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-difluorobutyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2-difluorobutyl)benzamide include:

Uniqueness

This compound is unique due to its specific fluorination pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other benzamide derivatives .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

N-(2,2-difluorobutyl)benzamide

InChI

InChI=1S/C11H13F2NO/c1-2-11(12,13)8-14-10(15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

GBHHESSWYFBOOH-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)C1=CC=CC=C1)(F)F

Origin of Product

United States

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